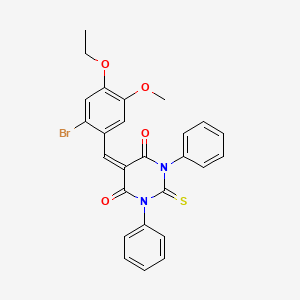![molecular formula C19H21F2N3O2 B6048041 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6048041.png)
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. It has been approved by the FDA and is marketed under the brand name Farxiga.
Mecanismo De Acción
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden inhibits SGLT2, which is expressed in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of glucose from the urine back into the bloodstream. By inhibiting SGLT2, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden promotes the excretion of glucose in the urine, resulting in a decrease in blood glucose levels.
Biochemical and Physiological Effects:
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has been shown to have several biochemical and physiological effects. In addition to its glucose-lowering effects, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has been shown to promote weight loss, reduce blood pressure, and improve lipid profiles. These effects are thought to be due to the excretion of glucose in the urine, which results in a decrease in caloric intake and a reduction in insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has several advantages and limitations for lab experiments. One advantage is its specificity for SGLT2, which allows for the study of its effects on glucose reabsorption in the kidneys. However, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has limited solubility in water, which can make it difficult to administer in in vitro experiments. In addition, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden. One direction is the study of its effects on cardiovascular outcomes in patients with type 2 diabetes. Another direction is the study of its effects on renal function in patients with chronic kidney disease. In addition, there is ongoing research into the development of more potent and selective SGLT2 inhibitors.
Métodos De Síntesis
The synthesis of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden involves several steps, including the reaction of 2,4-difluorophenol with 3-bromomethylpyridine to form the intermediate 2-(2,4-difluorophenoxy)-3-pyridinylmethanol. This intermediate is then reacted with 1-methylpiperidine-3-carboxylic acid to form the final product, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden.
Aplicaciones Científicas De Investigación
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has been extensively studied in preclinical and clinical trials. It has been shown to improve glycemic control in patients with type 2 diabetes by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden promotes the excretion of glucose in the urine, resulting in a decrease in blood glucose levels. In addition to its glucose-lowering effects, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamiden has also been shown to have beneficial effects on body weight, blood pressure, and lipid profiles.
Propiedades
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-1-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-24-9-3-5-14(12-24)18(25)23-11-13-4-2-8-22-19(13)26-17-7-6-15(20)10-16(17)21/h2,4,6-8,10,14H,3,5,9,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERXKQVFSFQKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone](/img/structure/B6047961.png)
![6-isopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047970.png)
![4-(4-methylbenzyl)-3-(2-oxo-2-{4-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B6047978.png)
![(3S)-3-({5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B6047983.png)
![ethyl [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6047992.png)
![4-(2,3-dihydro-1H-inden-2-ylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6048003.png)
![N-[4-(aminosulfonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B6048011.png)
![ethyl {10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B6048020.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6048032.png)
![N-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}acetamide](/img/structure/B6048036.png)

![2-{1-[(6-methyl-2-pyridinyl)methyl]-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6048048.png)
![N-({1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6048053.png)
![3-(7-chloro-2-methyl-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B6048054.png)